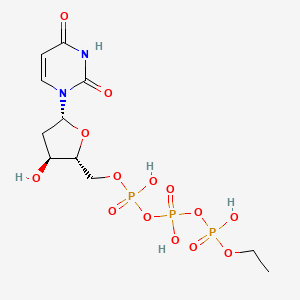
ethyl-dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-dUTP is an organic triphosphate formed by condensation between the gamma-phospho group of 2'-deoxyuridine 5'-triphosphate and ethanol. It derives from a dUTP and an ethanol.
Scientific Research Applications
DNA Polymerase Activity and Virus Research
Ethyl-dUTP and its analogs are important in studying DNA polymerase activities. Research by Kowalzick et al. (1982) found that several alkyl analogues of dUTP, including ethyl-dUTP, are incorporated into DNA at different rates by DNA polymerase alpha and herpes simplex virus (HSV)-coded DNA polymerases. This is significant in understanding the function and structural differences of these enzymes, particularly in the context of virus replication and mutation.
Forensic and Clinical Applications
In a different context, ethyl-dUTP derivatives like ethyl glucuronide (EtG) are used in forensic and clinical applications. For example, Redondo et al. (2012) studied the inhibition of bacterial degradation of EtG in urine samples, which is crucial for accurate assessment of alcohol consumption. The research demonstrates the use of dried urine spots for reliable collection and analysis, emphasizing the importance of ethyl-dUTP derivatives in toxicology and law enforcement.
Polymerization and Structural Studies
Ethyl-dUTP is also used in the study of enzymatic polymerization of nucleotides. Sagi et al. (1977) described the chemical synthesis of 5-alkyl-dUTPs and their role in polymerization reactions. Such studies provide insights into the structural properties of polydeoxynucleotides and the effects of various substitutions on DNA synthesis, crucial for understanding DNA replication and repair mechanisms.
Biomarker Research
Another significant application is the use of ethyl-dUTP derivatives as biomarkers. Marques et al. (2014) studied ethyl glucuronide levels in hair as a predictor for impaired driving recidivism and alcohol dependence. This research highlights the role of such compounds in monitoring and predicting alcohol-related behaviors, crucial for public health and safety measures.
properties
Product Name |
ethyl-dUTP |
|---|---|
Molecular Formula |
C11H19N2O14P3 |
Molecular Weight |
496.19 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O14P3/c1-2-23-28(17,18)26-30(21,22)27-29(19,20)24-6-8-7(14)5-10(25-8)13-4-3-9(15)12-11(13)16/h3-4,7-8,10,14H,2,5-6H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,12,15,16)/t7-,8+,10+/m0/s1 |
InChI Key |
HSZWVJYQEOARCE-QXFUBDJGSA-N |
Isomeric SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



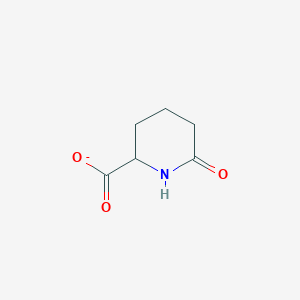
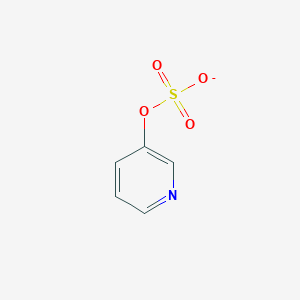
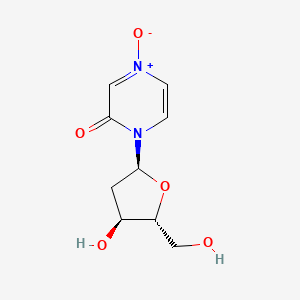


![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)](/img/structure/B1261039.png)


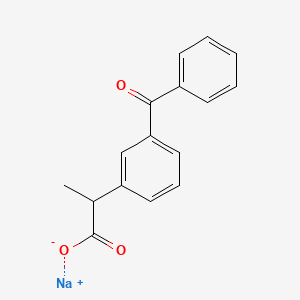

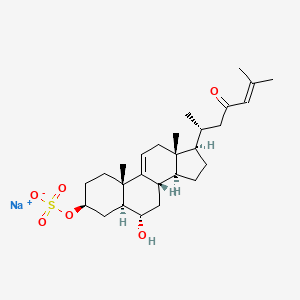
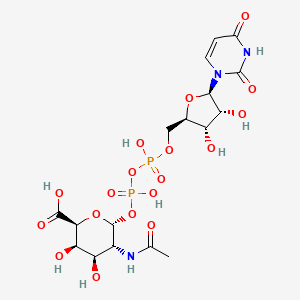
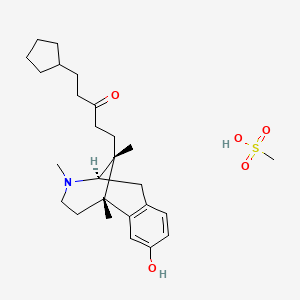
![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)